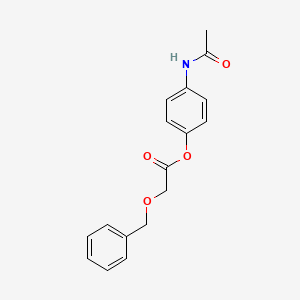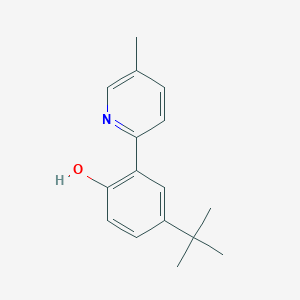
(4-acetamidophenyl) 2-phenylmethoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetamidophenyl) 2-phenylmethoxyacetate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further esterified with 2-phenylmethoxyacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-acetamidophenyl) 2-phenylmethoxyacetate typically involves the esterification of 4-acetamidophenol with 2-phenylmethoxyacetic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Reactants: 4-acetamidophenol and 2-phenylmethoxyacetic acid
Catalyst: Acid catalyst (e.g., sulfuric acid)
Solvent: Anhydrous dichloromethane or toluene
Temperature: Reflux conditions (approximately 80-100°C)
Duration: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetamidophenyl) 2-phenylmethoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetamido groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted phenyl esters or amides
Aplicaciones Científicas De Investigación
(4-Acetamidophenyl) 2-phenylmethoxyacetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential analgesic and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is utilized in studies investigating enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a precursor for various industrial products.
Mecanismo De Acción
The mechanism of action of (4-acetamidophenyl) 2-phenylmethoxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved may include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic compound with a similar acetamido group.
Phenyl Acetate Derivatives: Compounds with phenyl ester linkages, used in various chemical and pharmaceutical applications.
Benzyl Esters: Esters of benzyl alcohol, known for their use in organic synthesis and as intermediates in drug development.
Uniqueness
(4-Acetamidophenyl) 2-phenylmethoxyacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetamido and phenylmethoxyacetate groups allows for versatile applications in medicinal chemistry and organic synthesis, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C17H17NO4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
(4-acetamidophenyl) 2-phenylmethoxyacetate |
InChI |
InChI=1S/C17H17NO4/c1-13(19)18-15-7-9-16(10-8-15)22-17(20)12-21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19) |
Clave InChI |
FJPITCSUDCAQAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OC(=O)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















